

Tafluprost: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

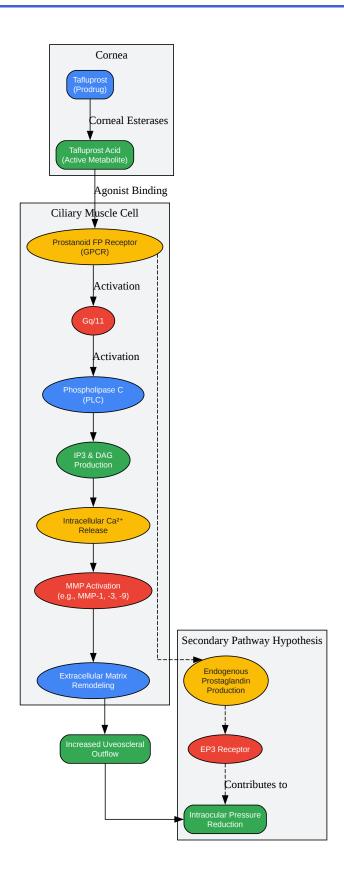
This technical guide provides an in-depth overview of the core molecular and pharmacological characteristics of **Tafluprost**, a potent prostaglandin F2α analogue utilized in the management of glaucoma and ocular hypertension.

Core Molecular and Physicochemical Data

Tafluprost is a fluorinated synthetic analogue of prostaglandin F2α. Its chemical structure is specifically designed to enhance its affinity for the prostanoid FP receptor and improve its therapeutic profile. The key quantitative data for **Tafluprost** are summarized in the table below.

Property	Value
Molecular Formula	C25H34F2O5
Molecular Weight	452.53 g/mol
CAS Number	209860-87-7
Appearance	Colorless to light yellow viscous liquid
Solubility	Practically insoluble in water, soluble in ethanol and methanol

Mechanism of Action and Signaling Pathway



Tafluprost is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, **tafluprost** acid.[1][2] **Tafluprost** acid is a selective agonist for the prostanoid FP receptor, a G-protein coupled receptor.[1][3] It possesses a high affinity for the FP receptor, approximately 12 times greater than that of latanoprost acid.[3]

The primary mechanism of action of **tafluprost** is the reduction of intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2][4] This is achieved through the binding of **tafluprost** acid to FP receptors located in the ciliary muscle.[4] Activation of these receptors initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, reducing hydraulic resistance and facilitating aqueous humor drainage.[1]

Some evidence also suggests a potential secondary mechanism involving the EP3 receptor. The stimulation of the FP receptor may lead to the production of endogenous prostaglandins which then act on the EP3 receptor, contributing to the overall IOP-lowering effect.[2][5]

Click to download full resolution via product page

Figure 1: Proposed signaling pathway of **Tafluprost** for IOP reduction.

Experimental Protocols High-Performance Liquid Chromato

High-Performance Liquid Chromatography (HPLC) for Tafluprost Analysis

A green and sensitive HPLC method with fluorescence detection has been developed for the quantitative determination of **Tafluprost** in ophthalmic formulations and aqueous humor.[6][7]

- Instrumentation: HPLC system with a fluorescence detector.
- Column: HyperClone™ ODS (C18), 150 × 4.6 mm i.d., 5 µm particle size.[6][7]
- Mobile Phase: A green eluent consisting of ethanol and 0.01 M phosphate buffer (60:40 v/v, pH 4.5).[6][7]
- Flow Rate: 1 mL/min.[6][7]
- Detection: Fluorescence detection with excitation at 220 nm and emission at 292 nm.[6][7]
- Internal Standard: Bimatoprost.[6]
- Retention Time: Tafluprost elutes at approximately 6.70 minutes under these conditions.[6]
 [7]
- Validation: The method has been validated according to ICH guidelines for linearity, accuracy, precision, robustness, and specificity.[7] The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.016 and 0.048 µg/mL, respectively.[7]

Another stability-indicating RP-HPLC method has been developed for the determination of related substances and degradation products.[8][9]

- Column: C18 analytical column.[9]
- Mobile Phase: Gradient elution with mobile phase A (water:methanol:orthophosphoric acid, 900:100:1, v/v) and mobile phase B (acetonitrile:water, 900:100, v/v).[9]
- Flow Rate: 1.0 mL/min for related substances and 1.2 mL/min for assay.

• Column Temperature: 50°C.[9]

Detection: Photodiode array (PDA) detector at 210 nm.[9]

Synthesis of Tafluprost

A novel, convergent synthesis of **Tafluprost** has been developed, which can also be applied to the manufacturing of other prostaglandin analogues like latanoprost and travoprost.[10] A key step in this synthesis is the Julia–Lythgoe olefination of a structurally advanced prostaglandin phenylsulfone with an aldehyde ω -chain synthon.[10][11] Another synthetic approach involves an asymmetric Suzuki-Miyaura coupling as a key step.[12] A detailed synthetic scheme has been described involving multiple steps, including the use of reagents such as LDA, Na/Hg, PPTS, Deoxo-Fluor, and DBU for various transformations.[13]

Pharmacokinetics

Following ocular administration, **Tafluprost** is rapidly absorbed through the cornea and hydrolyzed to **tafluprost** acid.[1][14] In human subjects, the peak plasma concentration of **tafluprost** acid is reached at a median time of 10 minutes.[14] The active metabolite is then systemically metabolized via fatty acid β -oxidation and phase II conjugation.[14] Due to its rapid elimination, plasma concentrations of **tafluprost** acid are typically below the limit of quantification within 30 minutes of ocular instillation.[14] Animal studies in rats have shown that radioactivity is rapidly absorbed into the eye and systemic circulation, with maximum levels in most eye tissues occurring within 15 minutes.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafluprost | C25H34F2O5 | CID 9868491 PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemignition.com [chemignition.com]
- 5. The IOP-lowering effects and mechanism of action of tafluprost in prostanoid receptordeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC–MS [agris.fao.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. Disposition and metabolism of a novel prostanoid antiglaucoma medication, tafluprost, following ocular administration to rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tafluprost: A Comprehensive Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681877#molecular-formula-and-weight-of-tafluprost]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com